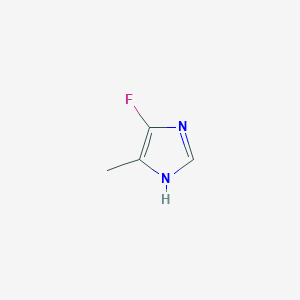

5-Fluoro-4-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Modern Chemical Science

Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, holds a significant position in the landscape of modern chemical science. neuroquantology.comjocpr.com Its unique structure, featuring a planar, unsaturated ring with the molecular formula C₃H₄N₂, contributes to its stability and versatile chemical behavior. numberanalytics.com The imidazole ring is a fundamental component of numerous naturally occurring and synthetic molecules that are crucial to biological processes and various industrial applications. nih.govnih.gov

In the realm of biochemistry, the imidazole moiety is found in essential biomolecules such as the amino acid histidine, the neurotransmitter histamine, and in the purine (B94841) bases of DNA. neuroquantology.comjocpr.com This prevalence in biological systems underscores its importance in physiological functions and has made it a key scaffold in medicinal chemistry. nih.gov The two nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, which is beneficial for improving the water solubility of therapeutic compounds. nih.gov Consequently, imidazole derivatives have been extensively developed for a wide array of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govscispace.com

Beyond pharmaceuticals, imidazole and its derivatives are integral to materials science and agrochemicals. numberanalytics.com They are used in the development of novel materials with unique optical and electronic properties and serve as building blocks for fungicides and herbicides. numberanalytics.comnumberanalytics.com The versatility of the imidazole core allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications. scispace.com

Strategic Role of Fluorine in Heterocyclic Compound Design and Reactivity

The introduction of fluorine into heterocyclic compounds is a well-established strategy in modern medicinal chemistry and materials science. tandfonline.com Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological characteristics of a molecule. numberanalytics.combeilstein-journals.org

Incorporating fluorine can influence a molecule's stability, reactivity, and conformational behavior. beilstein-journals.org The highly polarized C-F bond can significantly impact the electronic properties of the heterocyclic ring. beilstein-journals.org This modification can lead to enhanced metabolic stability, as the C-F bond is less susceptible to enzymatic cleavage, thereby improving a drug's half-life. tandfonline.com Furthermore, fluorine substitution can modulate the acidity or basicity of nearby functional groups, which can enhance a molecule's bioavailability and binding affinity to its target. tandfonline.comrsc.org

In medicinal chemistry, approximately 20-30% of all pharmaceuticals contain fluorine, a testament to its strategic importance. numberanalytics.com Fluorinated heterocycles are found in numerous FDA-approved drugs, including antibiotics and anticancer agents. tandfonline.com The synthesis of these compounds can be challenging due to the high reactivity of fluorinating agents and the need for regioselective control. numberanalytics.com However, the development of modern fluorination techniques has expanded the toolbox for chemists to create novel fluorinated heterocycles with desired properties. tandfonline.com

Overview of 5-Fluoro-4-methyl-1H-imidazole in Academic Investigation

This compound is a heterocyclic compound that has garnered attention in academic research as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical field. Its structure features an imidazole ring with a fluorine atom at the 5-position and a methyl group at the 4-position, giving it the molecular formula C₄H₅FN₂ and a molecular weight of 100.10 g/mol .

The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group creates a unique electronic environment within the imidazole ring, influencing its reactivity and potential interactions with biological targets. Research has indicated that derivatives of this compound exhibit significant antimicrobial properties.

The synthesis of this compound can be achieved through various methods, including the cyclization of amido-nitriles. Spectroscopic analysis is crucial for its characterization, with ¹H-NMR and mass spectrometry being key techniques to confirm its structure. The compound's moderate solubility in polar solvents makes it suitable for a range of chemical reactions, such as oxidation, reduction, and substitution.

Structure

3D Structure

Properties

Molecular Formula |

C4H5FN2 |

|---|---|

Molecular Weight |

100.09 g/mol |

IUPAC Name |

4-fluoro-5-methyl-1H-imidazole |

InChI |

InChI=1S/C4H5FN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) |

InChI Key |

LRNNCMJNXXIDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for 5-Fluoro-4-methyl-1H-imidazole

Direct synthesis approaches focus on constructing the fluorinated and methylated imidazole (B134444) ring in a sequential or concerted manner.

A notable method for the synthesis of fluoroimidazoles involves the photochemical irradiation of diazonium salts. nih.govacs.orgresearchgate.netacs.orgnih.gov This technique has been successfully applied to produce various fluoroimidazole derivatives. nih.govacs.orgresearchgate.net The general principle involves the preparation of an appropriate aminoimidazole precursor which is then converted to a diazonium tetrafluoroborate (B81430) salt. Subsequent photolysis of this salt leads to the formation of the corresponding fluoroimidazole. researchgate.netresearchgate.net For instance, the synthesis of 4-fluoroimidazoles has been achieved through this photochemical method. nih.govacs.orgnih.gov

Methylation is a crucial step in arriving at the target molecule, this compound. wikipedia.org This process involves the introduction of a methyl group onto a fluoroimidazole precursor. wikipedia.org One documented strategy involves the methylation of 1-acetyl-4-fluoroimidazole to yield 5-fluoro-1-methyl-imidazole. researchgate.net This highlights how methylation can be used to achieve the desired substitution pattern on the imidazole ring. researchgate.net

| Precursor | Reagent/Conditions | Product |

| Imidazolediazonium tetrafluoroborates | Photochemical Irradiation | Fluoroimidazoles |

| 1-acetyl-4-fluoroimidazole | Methylating Agent | 5-Fluoro-1-methyl-imidazole |

Table 1: Examples of Direct Synthesis and Methylation Reactions

Multicomponent Reaction (MCR) Approaches to Imidazole Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient pathway to synthesize substituted imidazoles by combining three or more starting materials in a single pot. wikipedia.orgrsc.orgorganic-chemistry.orgnih.gov Several named reactions are prominent in this area.

The Debus-Radziszewski imidazole synthesis, a classic MCR, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to construct the imidazole ring. wikipedia.org Variations of this method, where a primary amine replaces one equivalent of ammonia, can yield N-substituted imidazoles. wikipedia.org

Another significant approach is the Van Leusen Imidazole Synthesis, which employs tosylmethyl isocyanide (TosMIC) and an aldimine. organic-chemistry.org This can also be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org

Modern MCRs often utilize catalysts to improve efficiency and yield. For example, copper-catalyzed MCRs have been developed for the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org Other protocols use catalysts like erbium triflate or benzoic acid to facilitate the reaction between various starting materials to produce highly substituted imidazoles. organic-chemistry.org

| MCR Name/Catalyst | Key Reactants | Product Type |

| Debus-Radziszewski | 1,2-dicarbonyl, aldehyde, ammonia/amine | Substituted Imidazoles |

| Van Leusen (vL-3CR) | Aldehyde, amine, TosMIC | 1,5-Disubstituted Imidazoles |

| Copper-catalyzed | Benzoin/benzil, aldehyde, ammonium (B1175870) acetate (B1210297) | 2,4,5-Trisubstituted Imidazoles |

| Erbium triflate-catalyzed | α-azido chalcones, aryl aldehydes, anilines | Highly Substituted Imidazoles |

Table 2: Overview of Multicomponent Reactions for Imidazole Synthesis

Derivatization and Structural Modification of Fluorinated Imidazoles

Once the core fluorinated imidazole structure is obtained, further modifications can be made through various derivatization reactions. libretexts.org

N-alkylation is a common method for introducing alkyl groups onto the nitrogen atoms of the imidazole ring. wikipedia.orgchemrxiv.orgnih.gov This is typically achieved by reacting the imidazole with an alkyl halide. wikipedia.org The reaction can be influenced by the choice of base and solvent. For instance, processes have been developed for the N-arylation of 4-methyl-imidazole with fluorinated phenylamines. google.com Palladium-catalyzed N-alkylation reactions have also emerged as a powerful tool. chemrxiv.org

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. unacademy.comresearchgate.net

Electrophilic Substitution: Aromatic compounds, including imidazoles, can undergo electrophilic substitution where an electrophile replaces an atom, typically hydrogen, on the ring. unacademy.comhu.edu.jovedantu.com The reactivity and regioselectivity of these reactions are influenced by the substituents already present on the ring. hu.edu.joyoutube.com The electron-rich nature of the imidazole ring generally makes it reactive towards electrophiles. youtube.com

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring involves the replacement of a leaving group by a nucleophile. researchgate.netnumberanalytics.com While the C-F bond is generally strong, nucleophilic displacement of fluoride (B91410) can occur under certain conditions, particularly in intramolecular reactions. cas.cn The reactivity of haloimidazoles to nucleophilic substitution can vary significantly depending on the position of the halogen. For example, 2-fluoroimidazoles are known to be more susceptible to nucleophilic attack than 4-fluoroimidazoles. researchgate.net

| Reaction Type | Reagents | Purpose |

| N-Alkylation | Alkyl halides, bases | Introduction of alkyl groups at nitrogen |

| N-Arylation | Aryl halides, catalysts | Introduction of aryl groups at nitrogen |

| Electrophilic Substitution | Electrophiles (e.g., nitrating agents) | Functionalization of the imidazole ring |

| Nucleophilic Substitution | Nucleophiles | Replacement of leaving groups (e.g., halogens) |

Table 3: Common Derivatization Reactions of Imidazoles

Formation of Condensed Heterocyclic Systems (e.g., Benzimidazoles, Pyrazoles)

The imidazole core is a versatile building block for constructing more complex, fused heterocyclic systems like benzimidazoles and pyrazoles. These larger structures are of significant interest in pharmaceutical development. nih.govsemanticscholar.org

The synthesis of benzimidazole (B57391) derivatives often involves the condensation reaction between an o-phenylenediamine (B120857) and a suitable carbonyl compound, such as an aldehyde or carboxylic acid. semanticscholar.org For instance, reacting 4-fluoro-1,2-phenylenediamine with an appropriate aldehyde or its precursor under acidic or thermal conditions can lead to the formation of a fluoro-substituted benzimidazole. semanticscholar.orgnih.gov One documented method involves the condensation of o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at elevated temperatures to yield 4-(1H-benzimidazol-2-yl)benzenamine. semanticscholar.org

Similarly, pyrazole-linked benzimidazoles can be synthesized. A common route involves the reaction of a pyrazole (B372694) derivative containing a carbaldehyde group with an o-phenylenediamine. google.com For example, 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carbaldehyde can be reacted with o-phenylenediamine in the presence of a catalyst like sodium metabisulfite (B1197395) (Na2S2O5) in ethanol (B145695) at elevated temperatures to form the corresponding pyrazole-benzimidazole conjugate. google.com The fusion of these two important heterocyclic motifs has been a strategy in the development of novel compounds with potential biological activities. nih.govresearchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis, particularly using transition metals, is fundamental in modern organic synthesis for its efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. thieme-connect.commdpi.com These reactions typically involve the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, and are widely used in the synthesis of complex molecules, including substituted imidazoles. thieme-connect.comnih.gov

The synthesis of aryl-substituted imidazoles can be achieved via the Suzuki-Miyaura reaction. For example, 4(5)-bromo-1H-imidazole can be coupled with various arylboronic acids using a palladium catalyst, such as PdCl2(dppf), under phase-transfer conditions to yield 4(5)-aryl-1H-imidazoles selectively. nih.gov While direct synthesis of this compound using this method is not explicitly detailed in the provided results, the principles are applicable. A plausible, though not documented, route could involve the Suzuki coupling of a pre-fluorinated and methylated imidazole halide with an appropriate organoboron reagent.

In a related context, processes for synthesizing more complex molecules containing a 4-methyl-1H-imidazole moiety often employ transition metal catalysts. For instance, the reaction of 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole can be catalyzed by copper, palladium, or nickel compounds to form a C-N bond, creating a key intermediate for pharmaceutical compounds. google.comgoogle.com Another approach involves the arylamination of a substituted imidazole using a palladium catalyst with a phosphine (B1218219) ligand. google.com These examples highlight the critical role of transition metals in functionalizing imidazole rings.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Imidazole Synthesis This table is generated based on related synthetic principles, as direct data for this compound was not available.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 4(5)-bromo-1H-imidazole | Arylboronic acid | PdCl₂(dppf) / Base | 4(5)-aryl-1H-imidazole | nih.gov |

| 3-bromo-5-trifluoromethyl-phenylamine | 4-methyl-1H-imidazole | Copper(I) salt / Base | N-arylated 4-methyl-imidazole | google.comgoogle.com |

| Substituted imidazole | Diphenylimine | Palladium catalyst / Phosphine ligand | Arylaminated imidazole | google.com |

Reduction and Oxidation Reactions of Functional Groups

Reduction and oxidation are fundamental transformations for manipulating functional groups during a synthetic sequence. In the context of imidazole synthesis, these reactions are often used to introduce or modify substituents on the ring or its precursors.

A common strategy involves the reduction of a nitro group to an amine. For instance, a synthetic route to an intermediate for a complex pharmaceutical involves the nitration of 2-bromo-5-fluoro-benzotrifluoride, followed by the reduction of the resulting nitro group via catalytic hydrogenation over palladium on charcoal (Pd/C). google.comgoogle.com The subsequent amine can then be used to construct the imidazole-containing final product. google.comgoogle.com Another documented process involves the reduction of a nitro-substituted phenyl-imidazole, specifically 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole, using hydrogen gas and a transition metal catalyst to yield the corresponding aminophenyl-imidazole. google.comgoogle.com

Oxidation reactions are also employed, for example, to convert an alcohol to a ketone or aldehyde, which can then participate in further cyclization or functionalization steps. pharm.or.jp While specific examples for this compound are not detailed, the general applicability of these reactions is a cornerstone of heterocyclic synthesis. semanticscholar.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. colab.ws In imidazole synthesis, this often translates to using one-pot reactions, employing safer solvents like water or ethanol, and utilizing microwave assistance to reduce reaction times and energy consumption. semanticscholar.orgresearchgate.netrjptonline.org

Microwave-induced synthesis is a notable green chemistry approach. rjptonline.org For example, the condensation of o-phenylene diamine with various aldehydes can be achieved rapidly and efficiently using a catalyst like alumina (B75360) and microwave irradiation, often in a solvent like acetonitrile. rjptonline.org This method significantly reduces reaction times compared to conventional heating. rjptonline.org

Another green approach is the use of water as a solvent for catalytic reactions. The Suzuki-Miyaura coupling, for instance, has been successfully performed in aqueous media, sometimes at room temperature, which avoids the use of volatile and often toxic organic solvents. researchgate.netresearchgate.net The development of catalysts that are stable and active in water is a key area of research in this field. researchgate.net Furthermore, one-pot, multi-component reactions, where multiple reactants are combined in a single step to form a complex product, are inherently greener as they reduce the number of steps and purification procedures required. semanticscholar.orgacs.org The synthesis of tetrasubstituted imidazoles from benzylamines, benzaldehyde (B42025) derivatives, and ammonium acetate in a solvent like DMSO is an example of such an efficient one-pot process. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of 5-Fluoro-4-methyl-1H-imidazole. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's connectivity and electronic environment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the proton on the C2 carbon, the methyl protons at C4, and the N-H proton.

C2-H Proton: This proton is expected to appear as a singlet, though it may exhibit long-range coupling to the fluorine atom and the methyl group. Due to the aromatic nature of the imidazole (B134444) ring, its chemical shift would be in the downfield region, typically around δ 7.0-8.0 ppm.

Methyl (CH₃) Protons: The three protons of the methyl group at the C4 position would appear as a singlet, or a closely coupled doublet due to coupling with the C5-fluorine, in the upfield region, likely around δ 2.1-2.5 ppm.

N-H Proton: The signal for the N-H proton is typically broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may appear over a wide range from δ 10-14 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C2-H | ~7.0 - 8.0 | Singlet (s) or Doublet of quartets (dq) |

| CH₃ | ~2.1 - 2.5 | Singlet (s) or Doublet (d) |

| N-H | Variable, broad | Broad singlet (br s) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton. Four signals are expected for the three ring carbons and the one methyl carbon. A key feature will be the coupling between the carbon nuclei and the fluorine atom (J-coupling).

C5 Carbon: This carbon is directly bonded to the fluorine atom and will therefore show a large one-bond coupling constant (¹JCF), appearing as a doublet. Its chemical shift will be significantly influenced by the electronegative fluorine.

C4 Carbon: This carbon is adjacent to the fluorinated carbon and will show a two-bond coupling (²JCF), also appearing as a doublet.

C2 Carbon: This carbon may show a small three-bond coupling to fluorine (³JCF).

Methyl (CH₃) Carbon: The methyl carbon will appear as a singlet in the upfield region of the spectrum and may exhibit a small three-bond coupling to the fluorine atom (³JCF).

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

|---|---|---|

| C2 | Doublet | ³JCF (small) |

| C4 | Doublet | ²JCF (moderate) |

| C5 | Doublet | ¹JCF (large) |

| CH₃ | Doublet | ³JCF (small) |

Fluorine-19 (¹⁹F) NMR for Fluorination Impact

¹⁹F NMR is highly sensitive to the local electronic environment. The spectrum for this compound would show a single resonance for the fluorine atom at C5. The chemical shift provides insight into the electron density at this position. For related fluoroazole compounds, protonation of the imidazole ring is known to cause significant shifts in the ¹⁹F signal, which can be used to study the compound's pKa. researchgate.net In some fluorinated heterocyclic systems, an increase in electron density can paradoxically lead to a deshielded (more downfield) chemical shift, a phenomenon that requires computational analysis to fully understand.

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional NMR experiments would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm scalar couplings between protons. While most signals in this compound are expected to be singlets, long-range couplings (e.g., between the C2-H and the methyl protons or the fluorine atom) could potentially be observed, appearing as cross-peaks in the COSY spectrum.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for definitive assignment of which proton is attached to which carbon. It would clearly link the C2-H signal to the C2 carbon signal and the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, the key absorption bands would be:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretch in the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C Stretching: The imidazole ring vibrations (a mix of C=N and C=C stretching) would result in several bands in the 1450-1650 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band for the C-F bond stretch is expected in the 1100-1200 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| C=N / C=C Ring Stretch | 1450 - 1650 | Medium-Strong |

| C-F Stretch | 1100 - 1200 | Strong |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the sample is vaporized and passed through a capillary column, where compounds are separated based on their boiling points and affinity for the column's stationary phase. crystallography.net For imidazole derivatives like this compound, which are polar and may have limited volatility, a derivatization step is often necessary to convert the analyte into a more volatile species suitable for GC analysis. researchgate.netnih.gov Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, along with the molecular ion peak, provides a definitive fingerprint for structural identification. crystallography.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds like this compound, as it does not require the analyte to be vaporized. iucr.org The compound is first dissolved in a suitable solvent and passed through a high-performance liquid chromatography (HPLC) column for separation. The eluent from the LC is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI). ESI allows the molecule to be ionized directly from the solution phase, usually forming a protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it an excellent method for confirming the molecular weight of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). iucr.org This precision allows for the determination of a molecule's elemental formula from its exact mass. While nominal mass spectrometry might not distinguish between this compound (C₄H₅FN₂) and other molecules with the same nominal mass, HRMS can differentiate them based on the minute mass differences between their constituent atoms. The detection of the [M+H]⁺ ion with a mass corresponding to the calculated exact mass of C₄H₆FN₂⁺ provides unambiguous confirmation of the compound's elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₅FN₂ |

| Molecular Weight (Nominal) | 100 g/mol |

| Calculated Exact Mass (Monoisotopic) | 100.04369 u |

| Observed Ion in HRMS (ESI+) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 101.05152 u |

X-ray Crystallography for Solid-State Structure

A search of crystallographic databases indicates that the specific crystal structure for this compound has not been publicly deposited. However, analysis of closely related fluorinated and methylated imidazole derivatives provides a clear indication of the expected structural features. The imidazole ring is expected to be essentially planar. The technique would precisely define the bond lengths of the C-F, C-N, C-C, and N-H bonds and the bond angles within the heterocyclic ring. Furthermore, SC-XRD reveals the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding involving the imidazole N-H group and potentially the fluorine atom.

To illustrate the type of data obtained from an SC-XRD experiment, the crystallographic parameters for a related fluorinated imidazole derivative, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate, are presented below.

Table 3: Representative Crystallographic Data for a Related Fluorinated Imidazole Compound (Note: Data shown is for 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate, C₁₃H₁₂FN₃O₄, and serves as an example of SC-XRD output.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 8.9669 (12) |

| b (Å) | 18.784 (2) |

| c (Å) | 7.8288 (10) |

| β (°) | 99.684 (3) |

| Volume (ų) | 1299.9 (3) |

| Z (molecules per unit cell) | 4 |

| Radiation Type | Mo Kα |

| Temperature (K) | 273 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and properties of molecules. For 5-Fluoro-4-methyl-1H-imidazole, these calculations can elucidate the effects of the fluorine and methyl substituents on the imidazole (B134444) ring.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry of compounds like this compound by finding the lowest energy conformation. DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles. For a molecule such as this, DFT studies would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The optimized geometry is crucial for understanding the steric and electronic effects of the fluoro and methyl groups on the imidazole ring.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C4-F | ~1.35 |

| C4-C5 | ~1.38 | |

| C5-N1 | ~1.37 | |

| N1-C2 | ~1.33 | |

| C2-N3 | ~1.31 | |

| N3-C4 | ~1.39 | |

| C5-C(CH3) | ~1.50 | |

| Bond Angle (°) | F-C4-C5 | ~118 |

| C4-C5-N1 | ~108 | |

| C5-N1-C2 | ~109 | |

| N1-C2-N3 | ~111 | |

| C2-N3-C4 | ~107 | |

| N3-C4-C5 | ~105 |

Note: These are illustrative values for a substituted imidazole ring and are not from a direct calculation on this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting the electronic absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT calculations can help understand how the molecule interacts with light and can predict its UV-Vis spectrum. The calculations would reveal the nature of the electronic transitions, such as n → π* or π → π* transitions, which are common in heterocyclic aromatic compounds.

The following table demonstrates the kind of data that would be obtained from a TD-DFT calculation on a substituted imidazole.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | ~4.5 | ~0.02 |

| S0 → S2 | ~5.2 | ~0.15 |

| S0 → S3 | ~5.8 | ~0.08 |

Note: These are representative values and not specific to this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group would influence the energies of the HOMO and LUMO.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -1.2 |

| HOMO-LUMO Gap | ~ 5.3 |

Note: These are estimated values for a fluorinated methyl-imidazole derivative.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In this compound, the MEP map would likely show negative potential around the nitrogen atoms and the fluorine atom, indicating their nucleophilic character. The hydrogen atoms and the regions around the carbon atoms attached to electronegative atoms would exhibit positive potential.

Reaction Mechanism Studies through Computational Simulation

Computational simulations can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and reaction barriers can be calculated. This information is invaluable for understanding the feasibility and kinetics of a reaction. For instance, computational studies could be used to investigate the mechanism of electrophilic substitution on the imidazole ring or the role of the compound as a ligand in a metal-catalyzed reaction. While specific reaction mechanism studies for this compound are not widely published, DFT calculations are a common approach for such investigations.

Prediction of Reaction Energy Barriers and Transition States

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to understand the reaction dynamics of imidazole derivatives. For instance, in the cyclization pathway of a related compound, 5-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole, DFT calculations determined a transition state energy barrier of 24.3 kcal/mol. This type of calculation is crucial for predicting the feasibility and mechanism of reactions involving the imidazole ring.

Studies on halogen and hydrogen shifts in imidazoles using the G4 composite method have provided detailed energetic landscapes. csic.es For example, the calculated energy barriers for hydrogen migration (Csp3 → Csp2) are around 113.4 kJ·mol–1, while for fluorine migration, the barrier is significantly higher at 200.8 kJ·mol–1. csic.es These theoretical predictions help in understanding the stability and potential rearrangement pathways of substituted imidazoles like this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular interactions over time. For imidazole derivatives, MD simulations have been used to confirm the stability of their complexes with biological targets. For example, a 100 ns MD simulation of an imidazole derivative complexed with the COVID-19 main protease revealed a stable conformation and binding pattern. tandfonline.com Such simulations are vital for assessing the potential of these compounds as therapeutic agents by modeling their behavior in a simulated physiological environment.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. Computational modeling plays a key role in elucidating these relationships for imidazole-based compounds. For instance, SAR analysis of benzimidazole (B57391) derivatives has shown that modifications at different positions of the imidazole ring significantly affect their biological activity. nih.gov

In the context of this compound, the presence and position of the fluorine and methyl groups are critical. The electron-withdrawing fluorine atom at position 5 and the electron-donating methyl group at position 4 create a distinct electronic profile that influences its interaction with biological targets. Computational docking studies on related fluorinated imidazoles have demonstrated how specific substitutions dictate binding affinity and selectivity for targets like the GABA-A receptor. nih.govacs.org For example, the substitution of a methyl group with fluorine can improve metabolic stability. nih.govacs.org

Investigation of Non-Linear Optical (NLO) Properties

Computational methods are also used to investigate the non-linear optical (NLO) properties of materials, which are important for applications in optoelectronics. DFT calculations have been used to predict the NLO properties of various imidazole derivatives. biointerfaceresearch.comacs.org These studies focus on parameters like dipole moment, polarizability, and hyperpolarizability.

For fluorinated compounds, the introduction of fluorine can significantly impact NLO properties by altering molecular asymmetry and electronic charge distribution. researchgate.net The investigation of imidazole-based chromophores has shown that their NLO response can be tuned by modifying substituent groups, highlighting the potential of compounds like this compound in the development of new NLO materials. biointerfaceresearch.comacs.org

Below is a data table summarizing key computational parameters for related imidazole compounds.

| Compound/System | Computational Method | Key Finding |

| 5-Bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole | DFT | Transition state energy barrier for cyclization is 24.3 kcal/mol. |

| Imidazole Halogen/Hydrogen Shifts | G4 Composite Method | Energy barrier for F migration is ~200.8 kJ·mol–1. csic.es |

| Imidazole derivative with COVID-19 Protease | MD Simulation (100 ns) | Confirmed stable complex formation and binding pattern. tandfonline.com |

| 2,5,6-trisubstituted benzimidazoles | 3D-QSAR | Predicted the most potent compounds in a library targeting Mtb-FtsZ. nih.gov |

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | DFT | Exhibited high polarizability and hyperpolarizability, indicating promising NLO properties. acs.org |

Advanced Research Applications in Chemical Biology and Materials Science

Enzyme Inhibition and Molecular Target Modulation Mechanisms

The imidazole (B134444) scaffold is a prominent feature in many enzyme inhibitors due to its ability to engage in various non-covalent interactions within protein active sites. nih.gov The addition of fluoro and methyl groups modifies its electronic and steric properties, enabling the design of potent and selective modulators for a range of enzyme targets.

Kinase Inhibition Pathways (e.g., ABL1, CDK4/6, p38 MAPK)

Protein kinases are crucial regulators of cellular signal transduction pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. acs.orgcuni.cz Imidazole-based compounds have been extensively developed as kinase inhibitors, with several, like the ABL1 inhibitor imatinib, achieving landmark status in targeted therapy. acs.orgcuni.cz The general strategy involves the imidazole core mimicking the purine (B94841) ring of ATP to bind within the enzyme's ATP-binding pocket. acs.org

While direct studies on 5-Fluoro-4-methyl-1H-imidazole are not extensively detailed in the provided context, the inhibitory mechanisms of structurally related imidazole derivatives offer significant insights. For instance, derivatives of 2-anilino-4-(3-pyridyl)pyrimidine, which includes the ABL1 inhibitor imatinib, bind to the "DFG-out" conformation of the kinase, where a key aspartate-phenylalanine-glycine motif is rotated, revealing a hydrophobic pocket. acs.org

Cyclin-dependent kinases (CDKs), particularly the CDK4/6 complex, are key targets in cancer therapy for their role in cell cycle progression. nih.gov The development of selective CDK4/6 inhibitors has significantly altered the management of certain cancers. nih.gov Research into pyrazole-based inhibitors has shown that these compounds can achieve high potency and selectivity for CDKs. mdpi.com For example, compound AT7519 is a multi-CDK inhibitor with IC50 values for CDK1, 2, 4, 6, and 9 ranging from 10 to 210 nM. mdpi.com

The p38 MAPK pathway is another important target in drug discovery. researchgate.net Studies on imidazole-containing compounds with methylenethioamido linkers have demonstrated inhibitory activity against p38α MAP kinase, with IC50 values ranging from 1.05 µM to 5.21 µM. mdpi.com

The data below summarizes the activity of various imidazole and pyrazole (B372694) derivatives against these kinase targets, illustrating the potential of such scaffolds.

Table 1: Inhibitory Activity of Imidazole and Pyrazole Derivatives Against Selected Kinases

| Compound/Class | Target Kinase | Activity (IC₅₀) | Source |

|---|---|---|---|

| AT7519 | Multi-CDK (1, 2, 4, 6, 9) | 10 - 210 nM | mdpi.com |

| Imidazole-methylenethioamido derivatives | p38α MAP kinase | 1.05 - 5.21 µM | mdpi.com |

Cytochrome P450 (CYP) Inhibition Mechanisms (e.g., CYP2D6, CYP121)

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a vast array of compounds. mdpi.com Inhibition of specific CYP isoforms is a key consideration in drug development. The imidazole ring is a well-known coordinating ligand for the heme iron atom in the active site of P450 enzymes.

A study on 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), a methyl-imidazole derivative, revealed time-dependent inactivation of CYP2D6. nih.gov The mechanism was characterized by an apparent Kᵢ of 5.5 µM and a maximal inactivation rate (kᵢₙₐ꜀ₜ) of 0.09 min⁻¹. nih.gov Evidence suggests that the inactivation occurs through the formation of a reactive intermediate that leads to adduction to the P450 2D6 apoprotein, rather than the heme group. nih.gov

CYP121 is a P450 enzyme from Mycobacterium tuberculosis (Mtb) that is essential for the bacterium's viability, making it an attractive target for new anti-TB drugs. mdpi.comnih.gov Azole compounds are known to be potent inhibitors of CYP121. mdpi.com Structural analysis has shown that azole drugs can bind to CYP121 in a novel manner, where the azole nitrogen coordinates the heme iron through a bridging water molecule. mdpi.com Fragment-based screening has led to the development of potent imidazole- and triazole-based inhibitors of CYP121, with some compounds achieving low nanomolar binding affinities. mdpi.comnih.gov

Table 2: Inhibition Data for Imidazole Derivatives Against Cytochrome P450 Enzymes

| Compound | Target Enzyme | Key Parameters | Source |

|---|---|---|---|

| EMTPP | CYP2D6 | Kᵢ: 5.5 µM; kᵢₙₐ꜀ₜ: 0.09 min⁻¹ | nih.gov |

Urease Enzyme Inhibition Studies

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.netacs.org Consequently, urease inhibitors are of significant interest in medicine. acs.org A number of studies have reported on the synthesis and evaluation of fluorinated benzimidazole (B57391) derivatives as potent urease inhibitors. researchgate.netnih.gov

In one study, novel 5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives were synthesized and showed excellent urease inhibitory activities, with IC50 values as low as 13.05 µM, which is more potent than the standard inhibitor thiourea. researchgate.net Another series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives displayed even more potent inhibition, with IC50 values in the nanomolar range (e.g., 0.0294 µM). researchgate.net The inhibitory mechanism is often attributed to the interaction of the imidazole core with the nickel ions in the enzyme's active site. acs.org

Table 3: Urease Inhibitory Activity of Fluoro-Benzimidazole Derivatives

| Compound Series | Example IC₅₀ Value (µM) | Standard (Thiourea) IC₅₀ (µM) | Source |

|---|---|---|---|

| 5-Fluoro-6-(piperazinyl)-2-(phenyl)-1H-benzo[d]imidazoles | 13.05 ± 0.2 | Not specified in this result | researchgate.net |

Ligand-Target Binding Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Metal Coordination)

The efficacy of imidazole-based inhibitors is governed by a combination of specific molecular interactions within the target's binding site. nih.gov These interactions are finely tuned by the substituents on the imidazole ring.

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), allowing it to form crucial hydrogen bonds with protein backbone or side-chain residues. nih.govresearchgate.net The formyl group on a related compound, Methyl 5-formyl-1H-imidazole-4-carboxylate, can also participate in hydrogen bonding. In kinases, these interactions often occur with the hinge region of the ATP-binding site. acs.orgplos.org

Hydrophobic Interactions: The methyl group at the 4-position of the title compound can engage in favorable hydrophobic interactions with nonpolar residues in a binding pocket. nih.gov The presence of a phenyl ring, common in many kinase inhibitors, also contributes significantly to hydrophobic contacts. nih.govnih.gov The addition of a fluorine atom, as in the 4-fluorophenyl group, can enhance lipophilicity and improve binding affinity to hydrophobic enzyme pockets.

Metal Coordination: The imidazole ring is an excellent ligand for metal ions. This property is central to its mechanism of inhibiting metalloenzymes like urease (containing nickel ions) and cytochrome P450s (containing an iron-heme complex). nih.govacs.org The lone pair of electrons on a nitrogen atom can directly coordinate with the metal ion, displacing water or other ligands and disrupting the enzyme's catalytic cycle. mdpi.comacs.org

Antimicrobial Mechanism-of-Action Studies

Imidazole derivatives are a cornerstone of antimicrobial therapy, with a broad spectrum of activity against various pathogens. researchgate.net The fluoro and methyl substitutions on the 1H-imidazole core are expected to modulate the compound's antimicrobial profile.

Inhibition of Microbial Growth Pathways

Research on various imidazole and benzimidazole derivatives has elucidated several mechanisms by which these compounds inhibit microbial growth. While specific studies on this compound are not detailed, related compounds offer clear insights into potential pathways.

Many imidazole derivatives function by disrupting essential metabolic or structural pathways in microbes. For instance, certain N-heteroarylated 1H-imidazoles have demonstrated a broad spectrum of antifungal activity, including against fluconazole-resistant strains. researchgate.net Active compounds like N-(dibenzofuran-4-yl)-1H-imidazole and N-(dibenzothien-4-yl)-1H-imidazole were found to inhibit the dimorphic transition in Candida albicans, a key virulence factor. researchgate.net Their mechanism involves the reduction of ergosterol (B1671047) production, a vital component of the fungal cell membrane, and the impairment of mitochondrial function. researchgate.net

In bacteria, potential mechanisms include the disruption of cell wall synthesis or interference with other essential metabolic processes. One study on a fluorinated benzimidazole derivative suggested that its high activity against E. coli strains could be due to the inhibition of the phosphofructokinase-2 enzyme, a key player in glycolysis. nih.gov Nitroimidazole derivatives are known to enter microbial cells via passive diffusion, where the nitro group is reduced to create cytotoxic radicals that damage DNA and other macromolecules. researchgate.net

The table below highlights the minimum inhibitory concentrations (MIC) for some antimicrobial imidazole derivatives against various pathogens.

Table 4: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound/Class | Pathogen | Activity (MIC) | Putative Mechanism | Source |

|---|---|---|---|---|

| N-(dibenzothien-4-yl)-1H-imidazole | Candida albicans | Low µg/mL range | Ergosterol biosynthesis inhibition | researchgate.net |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | E. coli strains | 0.49–0.98 µg/mL | Inhibition of phosphofructokinase-2 | nih.gov |

Structure-Mechanism Relationships for Antibacterial and Antifungal Activities

The structure-activity relationship (SAR) provides critical insights into how a molecule's chemical structure influences its biological activity. For imidazole-based antimicrobial agents, the nature and position of substituents on the heterocyclic ring are paramount.

The presence of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance biological activity. The high electronegativity of fluorine can influence the electronic properties of the imidazole ring and enhance binding affinity to biological targets through favorable electrostatic interactions.

General SAR principles for imidazole derivatives indicate that lipophilic substituents on the ring are often crucial for activity, and the presence of one or more aromatic rings is common in the most potent antimicrobial agents. humanjournals.com

Interactions with Biological Macromolecules (excluding therapeutic efficacy)

The interaction of small molecules with proteins and other macromolecules is fundamental to their mechanism of action. This section explores these interactions for this compound and its close analogs, excluding direct therapeutic outcomes.

Protein adduction involves the covalent bonding of a reactive molecule or its metabolite to a protein, which can be a mechanism of enzyme inactivation. Research into the specific protein adduction profile and binding stoichiometry for this compound is limited.

However, studies on more complex derivatives provide insights into the potential reactivity of a substituted imidazole ring. One such study focused on 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712) , a potent inactivator of the human cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov This complex derivative, which contains a fluoro-substituted pyrimidine (B1678525) and a phenyl-imidazole moiety, was found to form a protein adduct with CYP2D6. nih.gov The investigation determined a binding stoichiometry of approximately 1.2 molecules of the compound per molecule of the protein, confirming a near 1:1 covalent interaction. nih.gov While this data pertains to a significantly more complex molecule, it illustrates a mechanistic pathway available to certain substituted imidazoles.

While direct studies on this compound are scarce, research on related benzimidazole structures provides relevant SAR insights. For example, in a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles designed as positive allosteric modulators of the GABA-A receptor, the position of the methyl group was found to be critical. A subtle change in the methyl group's location to the 5-position of the benzimidazole ring was reported to be detrimental to the molecule's affinity for the receptor. This underscores the high degree of structural specificity required for effective receptor modulation.

Microtubule targeting agents (MTAs) are a class of compounds that interfere with the dynamics of microtubule assembly and disassembly, making them a focus of anticancer research. nih.gov The investigation of imidazole derivatives as MTAs has primarily centered on more complex, fused-ring systems, particularly benzimidazoles.

Several studies have identified various 2-aryl-1H-benzo[d]imidazole derivatives as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds typically act by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest. nih.govthieme-connect.com For example, a series of 2,5-substituted-1H-benzo[d]imidazole derivatives were synthesized and shown to have potential as colchicine-binding site agents. nih.gov Another recent study developed 2-Aryl-1H-benzo[d]imidazole derivatives that were shown to inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule network. nih.gov There is currently no direct evidence to suggest that the simpler this compound scaffold possesses this mechanism of action.

Coordination Chemistry and Metal Complexes

The imidazole ring is a versatile ligand in coordination chemistry, primarily binding to metal ions through its basic, imine-like nitrogen atom. wikipedia.org This interaction is fundamental to the function of many metalloenzymes where a histidine residue (containing an imidazole side chain) coordinates to a metal cofactor. wikipedia.org

Research has demonstrated the synthesis of various metal complexes using substituted imidazoles. For instance, mechanochemical methods have been successfully employed to synthesize gold(I) complexes with fluorinated imidazole-based N-heterocyclic carbene (NHC) ligands. mdpi.com Other work has focused on the synthesis and characterization of copper(II) complexes with phenyl-substituted imidazoles, where the self-assembly process is directed by various non-covalent interactions. rsc.org The synthesis of chromium(III), iron(III), and copper(II) complexes with multi-substituted aryl imidazole ligands has also been reported, with studies exploring their subsequent interactions with DNA. nih.gov

The table below summarizes the general principles of how imidazole substituents can influence the formation and properties of metal complexes.

| Feature | Influence on Coordination Chemistry | Reference |

| Coordination Site | The imine nitrogen (HC=N-CH) is the primary binding site for metal ions. | wikipedia.org |

| N-Substitution | N-alkyl groups (like methyl) increase lipophilicity without changing the primary coordination site. | wikipedia.org |

| C-Substitution | Substituents on the ring carbons (like the 4-methyl group) can introduce steric hindrance, influencing the geometry of the final metal complex. | wikipedia.org |

| Fluorine Substitution | Fluorine-containing groups can be incorporated into imidazole ligands used for creating metal complexes (e.g., with gold). | mdpi.com |

| Ligand Role | Imidazole acts as a pure sigma-donor, two-electron ligand. | wikipedia.org |

Design and Synthesis of Metal-Imidazole Ligand Complexes

The imidazole scaffold is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. cymitquimica.comcore.ac.uk The introduction of a fluorine atom and a methyl group onto the imidazole ring, as in this compound, modifies its electronic and steric properties, influencing its coordination behavior and the characteristics of the resulting metal complexes.

The synthesis of metal-imidazole complexes often involves the reaction of the imidazole derivative with a metal salt in a suitable solvent. google.com For instance, derivatives of this compound can be used to create complexes with transition metals like copper, palladium, or nickel. google.com The coordination can occur through the nitrogen atoms of the imidazole ring, leading to the formation of diverse structural motifs. cymitquimica.comresearchgate.net

Research has explored the synthesis of various metal complexes incorporating fluorinated imidazole ligands. For example, the reaction of 3-bromo-5-trifluoromethyl-phenylamine with 4-methyl-1H-imidazole in the presence of a copper(I) salt catalyst yields a metal-ligand complex. google.com While this example does not use this compound directly, it illustrates a common synthetic strategy for creating bonds between metal ions and imidazole-containing ligands. The resulting complexes can exhibit a range of geometries, such as octahedral or square planar, depending on the metal ion and other coordinated ligands. researchgate.net

A notable area of research is the incorporation of fluorinated imidazole-based ligands into nitronyl nitroxide radicals to create heterospin complexes. researchgate.netmdpi.com In one study, a fluorinated pyrazolyl-substituted nitronyl nitroxide radical, which includes an imidazole-like structure, was used to synthesize dimer and chain-polymer complexes with manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). mdpi.com X-ray crystallography of these complexes revealed that the metal ions are typically six-coordinated, binding to oxygen and nitrogen atoms from the various ligands. mdpi.com

The synthesis of these complexes can be achieved under specific reaction conditions. For example, the reaction of Co(hfac)₂·xH₂O with the ligand in dry toluene, followed by incubation at -15 °C, yields dark-blue crystalline blocks of the complex [Co(hfac)₂L F]₂. mdpi.com

Table 1: Synthesis of Metal-Imidazole Ligand Complexes

| Metal Ion | Ligand | Reaction Conditions | Resulting Complex |

|---|---|---|---|

| Co(II) | Fluorinated pyrazolyl-substituted nitronyl nitroxide radical (L F) and hexafluoroacetylacetonate (hfac) | Dry toluene, reflux, then -15 °C | [Co(hfac)₂L F]₂ |

| Ni(II) | Fluorinated pyrazolyl-substituted nitronyl nitroxide radical (L F) and hexafluoroacetylacetonate (hfac) | Dry toluene, reflux, then -15 °C | [Ni(hfac)₂L F]₂ |

| Mn(II) | Fluorinated pyrazolyl-substituted nitronyl nitroxide radical (L F) and hexafluoroacetylacetonate (hfac) | Not specified in detail | [Mn(hfac)₂L F]₂ |

This table is based on data from a study on a fluorinated pyrazolyl-substituted nitronyl nitroxide radical, which serves as an illustrative example of metal-imidazole ligand complex synthesis. mdpi.com

Magnetic Properties of Metal-Radical Systems

A significant driver for the synthesis of metal complexes with ligands like this compound is the exploration of their magnetic properties. The "metal-radical approach," which involves coordinating stable radical ligands to transition metal ions, is a well-established method for creating multi-spin systems. mdpi.com The direct coordination of a radical ligand to a metal ion allows for direct magnetic exchange coupling between the magnetic orbitals of the radical and the metal ion. researchgate.netmdpi.comexlibrisgroup.com

In complexes where a fluorinated imidazole-containing radical ligand is coordinated to a metal ion, strong magnetic coupling can be observed. mdpi.com For instance, in the dimeric complexes [M(hfac)₂L F]₂ (where M = Mn, Co, Ni), the metal ions and the directly coordinated radicals exhibit strong antiferromagnetic coupling. mdpi.com The strength of this coupling, represented by the exchange coupling constant (J), varies depending on the metal ion.

Table 2: Magnetic Coupling in Metal-Radical Complexes

| Complex | Metal Ion | Exchange Coupling Constant (J M-ON) | Magnetic Behavior |

|---|---|---|---|

| [Mn(hfac)₂L F]₂ | Mn(II) | -84.1 ± 1.5 cm⁻¹ | Antiferromagnetic |

| [Co(hfac)₂L F]₂ | Co(II) | -134.3 ± 2.6 cm⁻¹ | Antiferromagnetic |

This table is based on data from a study on a fluorinated pyrazolyl-substituted nitronyl nitroxide radical. The negative J values indicate antiferromagnetic coupling. mdpi.com

The introduction of fluorine atoms into the ligand can influence the magnetic properties of the resulting complexes. researchgate.net This is because fluorine is highly electronegative and can alter the electronic distribution within the ligand, which in turn affects the magnetic exchange interactions. bohrium.com In some cases, replacing a bridging hydroxide (B78521) with a fluoride (B91410) in binuclear metal complexes can lead to changes in spin-state and generally results in weak magnetic coupling. bohrium.com However, there are also instances of ferromagnetic coupling in fluoro-bridged copper(II) and manganese(II) complexes. bohrium.com

Applications in Metal-Organic Frameworks (MOFs) and Catalysis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The tunability of their pore size and surface chemistry makes them promising for various applications, including gas storage and catalysis. rsc.org Imidazole-based ligands are frequently used in the synthesis of MOFs due to their ability to coordinate with metal centers in various ways. researchgate.net

While specific research on the use of this compound in MOFs is not widely documented, the principles of MOF construction suggest its potential as a valuable building block. The fluorine and methyl groups on the imidazole ring can be used to fine-tune the properties of the resulting MOF. For example, fluorinated MOFs (F-MOFs) have been shown to have advantages in terms of stability and performance in applications like carbon dioxide capture. rsc.orgresearchgate.net The introduction of C-F bonds can enhance the hydrophobicity of the framework and create specific interactions with guest molecules. researchgate.net

In the realm of catalysis, imidazole-containing compounds can act as ligands for metal catalysts, influencing their activity and selectivity. rsc.org For example, N-heterocyclic carbenes derived from imidazole precursors are used in various organic transformations. researchgate.net The electronic properties of the imidazole ring, modified by the fluoro and methyl substituents, could potentially be harnessed to develop novel catalysts with tailored reactivity.

Advanced Materials Applications

The versatility of this compound extends to the development of advanced functional materials. Its unique combination of functional groups makes it an attractive building block for creating materials with specific electronic, optical, or biological properties.

Development of New Functional Materials

The imidazole motif is a key component in a wide range of functional materials. rsc.org The incorporation of fluorine into organic molecules is a common strategy in materials science to enhance properties such as thermal stability, metabolic stability, and lipophilicity. cymitquimica.com Therefore, this compound and its derivatives are of interest for the development of new materials. researchgate.net

One area of application is in the synthesis of organic light-emitting diode (OLED) materials. Arylimidazole derivatives, for instance, are used to create phosphorescent emitters. ossila.com The trifluoromethyl group in 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a related compound, helps to increase the energy gap and achieve blue-shifted light emission. ossila.com This suggests that the electronic tuning provided by the fluorine atom in this compound could be similarly exploited in the design of new optoelectronic materials.

Furthermore, fluorinated benzimidazole derivatives have applications in the development of dyes and catalysts. The unique properties imparted by the fluorine atom can be leveraged to create materials with enhanced performance characteristics.

Role as Building Blocks for Complex Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Imidazole derivatives are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding and coordinate to metal ions. researchgate.net

The presence of both a hydrogen bond donor (the N-H proton) and acceptor (the other nitrogen atom) in this compound, along with the potential for halogen bonding involving the fluorine atom, makes it a versatile component for constructing intricate supramolecular architectures. cymitquimica.com These assemblies can take the form of chains, layers, or three-dimensional networks, with the specific structure being directed by the interplay of the various intermolecular forces. The study of how molecules like this compound self-assemble provides insights into the fundamental principles of molecular recognition and can lead to the creation of new materials with novel functions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Fluorinated Imidazoles

The synthesis of specifically substituted fluorinated imidazoles like 5-Fluoro-4-methyl-1H-imidazole presents a significant challenge, demanding high regioselectivity. Future research will likely focus on advancing synthetic strategies that can efficiently and selectively introduce a fluorine atom at the C5 position of a 4-methylimidazole core.

One promising area is the refinement of electrophilic fluorination methods. acs.org Reagents such as N-fluorobenzenesulfonimide (NFSI) have been used for the direct fluorination of rationally designed imidazole (B134444) derivatives. acs.org Future work could involve developing catalyst systems that direct the fluorination to the desired position on the imidazole ring, potentially using protecting groups to block other reactive sites. acs.org The use of modern fluorinating agents like Selectfluor, in combination with various catalytic systems, has also shown promise in the synthesis of other fluorinated heterocycles and could be adapted for imidazole scaffolds. mdpi.com

Another avenue involves the development of novel cyclization reactions to construct the fluorinated imidazole ring from acyclic precursors already containing the requisite fluorine and methyl groups. This could involve fluorocyclization of unsaturated precursors using hypervalent iodine(III) reagents, a method that has been successful for other nitrogen-containing heterocycles. le.ac.uk The table below summarizes potential synthetic strategies for future exploration.

| Synthetic Strategy | Reagents/Catalysts | Potential Advantages |

| Regioselective Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI), Selectfluor, Organocatalysts | Direct C-H fluorination, potentially high efficiency. |

| Fluorocyclization of Acyclic Precursors | Hypervalent iodine(III) reagents (e.g., fluoroiodane) | Construction of the core ring with fluorine already in place. |

| Multi-component Reactions | Microwave-assisted synthesis | Rapid and efficient assembly of the imidazole core from simple building blocks. researchgate.net |

These methodologies will be crucial for accessing this compound and its derivatives in sufficient quantities for further chemical and biological investigation.

Integration of Advanced Computational and Data Science in Compound Discovery

The discovery and development of novel fluorinated compounds are increasingly being accelerated by the integration of computational chemistry and data science. nih.govchemrxiv.org For a relatively unexplored molecule like this compound, these in silico approaches offer a powerful toolkit to predict its properties and guide experimental work.

Future research could leverage quantum chemical calculations to understand the electronic structure of this compound and predict its reactivity. asiaresearchnews.com Computational simulations can be employed to design novel reactions for its synthesis, potentially uncovering unconventional synthetic pathways. asiaresearchnews.com

Furthermore, data science and machine learning models can be developed to predict the biological activities and pharmacokinetic properties of this compound derivatives. nih.gov By data-mining large databases of existing pharmaceuticals and bioactive molecules, it is possible to identify trends and opportunities for the design of new drugs based on the fluorinated imidazole scaffold. acs.orgresearchgate.net This approach can help prioritize the synthesis of derivatives with the highest probability of desired biological effects. An integrated computational approach, as outlined below, could significantly streamline the discovery process.

| Computational Approach | Application for this compound | Expected Outcome |

| Quantum Chemical Calculations | Prediction of electronic properties and reactivity. | Understanding of chemical behavior and guidance for synthetic planning. |

| Molecular Docking and Dynamics | Simulation of binding to specific biological targets. | Identification of potential therapeutic targets and prediction of binding affinity. mdpi.com |

| Machine Learning Models | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage assessment of drug-likeness and potential liabilities. |

| Data-Mining of Chemical Databases | Identification of structure-activity relationships among related compounds. | Informing the design of novel derivatives with improved properties. acs.org |

Exploration of Underexplored Reactivity Profiles and Chemical Transformations

The introduction of a fluorine atom into the imidazole ring is expected to significantly modulate its chemical reactivity. The high electronegativity of fluorine can alter the electron density distribution in the ring, influencing its susceptibility to both electrophilic and nucleophilic attack. Future research should systematically explore the reactivity of this compound to unlock its full potential as a synthetic building block.

One area of interest is the potential for nucleophilic aromatic substitution of the fluorine atom. While C-F bonds on aromatic rings are generally strong, the reactivity can be enhanced by the electronic properties of the heterocyclic ring. researchgate.net Investigating the reaction of this compound with various nucleophiles could lead to a diverse range of 5-substituted 4-methylimidazole derivatives.

Additionally, the presence of the fluorine and methyl groups will influence the regioselectivity of further substitutions on the imidazole ring, such as halogenation, nitration, or acylation. youtube.com A detailed study of these reactions would provide a roadmap for the further functionalization of the this compound scaffold. The reactivity of the C=S group in related imidazole-2(3H)-thiones towards fluorinated nitrile imines suggests that exploring cycloaddition reactions with derivatives of this compound could also be a fruitful area of research. mdpi.com

Rational Design of Fluorinated Imidazole Derivatives for Specific Molecular Mechanisms

The imidazole scaffold is a key component of many drugs, and the introduction of fluorine can enhance their therapeutic properties. nih.govacs.org A major future direction for this compound will be its use as a template for the rational design of new therapeutic agents.

By applying the principles of medicinal chemistry and structure-activity relationship (SAR) studies, derivatives of this compound can be designed to target specific molecular mechanisms implicated in disease. researchgate.netmdpi.com For example, imidazole-based compounds have been developed as inhibitors of various kinases, and the unique electronic properties of the fluoro-methyl substituted imidazole ring could be exploited to achieve high potency and selectivity. researchgate.netnih.gov

The rational design process would involve the synthesis of a library of derivatives with systematic modifications to the core structure, followed by biological evaluation. For instance, different substituents could be introduced at the N1 position of the imidazole ring or by replacing the methyl group with other alkyl or aryl groups. Computational tools, such as molecular docking, can be used to predict how these modifications will affect binding to a target protein, thereby guiding the synthetic efforts. nih.govrsc.org The ultimate goal is to develop novel fluorinated imidazole derivatives with optimized efficacy and safety profiles for a range of therapeutic areas, from oncology to infectious diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Fluoro-4-methyl-1H-imidazole and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using fluoro-substituted precursors. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction, which involves a one-pot condensation of aldehydes, ammonium acetate, and ketones under reflux in acetic acid or ethanol. Substituent positions (e.g., fluorine at C5 and methyl at C4) are controlled by selecting appropriate fluorinated aldehydes and methyl-containing ketones. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield and purity . For derivatives, post-synthetic modifications like Suzuki-Miyaura coupling or nucleophilic substitution may introduce aryl or heteroaryl groups .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns. For example, the C5-F proton shows coupling with adjacent imidazole protons (J = ~10–12 Hz). The methyl group at C4 appears as a singlet (~δ 2.1–2.3 ppm) .

- IR : Stretching vibrations for C-F bonds appear at ~1100–1200 cm⁻¹, while N-H (imidazole) stretches are observed at ~3100–3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 86 for C3H3FN2) and fragmentation patterns confirm the molecular formula . Elemental analysis (C, H, N) further validates purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). In case of exposure, rinse affected areas with water and seek medical attention. Store in inert atmospheres (N2/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., fluorine, methyl) influence the reactivity and biological activity of this compound?

- Methodological Answer : Fluorine’s electronegativity increases the imidazole ring’s electron deficiency, enhancing electrophilic substitution at C2/C5. Methyl groups at C4 introduce steric hindrance, directing reactions to less hindered positions. For biological activity (e.g., enzyme inhibition), fluorine improves binding affinity via hydrophobic interactions and hydrogen bonding with target proteins. Comparative studies using derivatives (e.g., 4-methyl vs. 4-phenyl analogs) and docking simulations (e.g., AutoDock Vina) can quantify substituent effects on binding energy .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated imidazoles?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent) or impurities. To address this:

- Perform dose-response assays (IC50/EC50) under standardized conditions .

- Validate purity via HPLC (>98%) and LC-MS .

- Use isogenic cell lines or recombinant enzymes to control for off-target effects .

- Compare results with structurally analogous compounds (e.g., 5-Fluoro-2-phenylimidazole) to isolate substituent-specific effects .

Q. What computational strategies predict the binding modes of this compound derivatives with biological targets?

- Methodological Answer : Molecular docking (e.g., Schrödinger Glide) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Fluorine’s partial charges and van der Waals parameters are critical for accurate docking. For example, in studies of imidazole-based kinase inhibitors, fluorine forms halogen bonds with backbone carbonyls, while the methyl group stabilizes hydrophobic pockets. Free energy perturbation (FEP) calculations can further refine binding affinity predictions .

Q. What role does fluorination play in enhancing the photophysical properties of imidazole derivatives for sensing applications?

- Methodological Answer : Fluorination reduces π-π* transition energy, shifting absorption/emission to longer wavelengths (red shift). Time-dependent DFT (TD-DFT) calculations correlate substituent effects (e.g., C5-F, C4-CH3) with experimental UV-Vis and fluorescence spectra. For example, 5-Fluoro-4-methylimidazole derivatives exhibit enhanced quantum yields compared to non-fluorinated analogs due to decreased non-radiative decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.